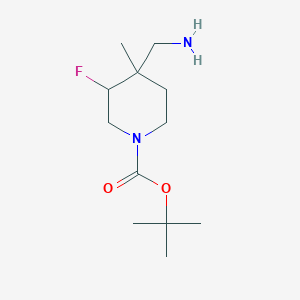

Tert-butyl 4-(aminomethyl)-3-fluoro-4-methylpiperidine-1-carboxylate

Overview

Description

Tert-butyl 4-(aminomethyl)-3-fluoro-4-methylpiperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl ester group, an aminomethyl group, a fluorine atom, and a methyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(aminomethyl)-3-fluoro-4-methylpiperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of Functional Groups: The aminomethyl, fluoro, and methyl groups are introduced through various substitution reactions. For example, fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) under mild conditions.

Esterification: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Flow microreactor systems can be employed to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(aminomethyl)-3-fluoro-4-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to tert-butyl 4-(aminomethyl)-3-fluoro-4-methylpiperidine-1-carboxylate exhibit significant antimicrobial properties. These compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. The presence of the fluorine atom in the structure enhances biological activity and selectivity against microbial targets .

Neurological Applications

The compound's piperidine structure is known to interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders. Studies have indicated that modifications to piperidine derivatives can lead to increased efficacy as inhibitors of neurotransmitter reuptake, which is beneficial in conditions like depression and anxiety .

As a Building Block

This compound serves as an important intermediate in the synthesis of various bioactive molecules. Its functional groups allow for further chemical modifications, leading to the development of more complex structures with enhanced pharmacological properties .

Targeted Drug Delivery Systems

The compound's ability to form stable complexes with other molecules has led to its exploration in targeted drug delivery systems. By conjugating this compound with therapeutic agents, researchers aim to improve the bioavailability and specificity of drugs, particularly in cancer therapy .

Development of Anticancer Agents

A notable case study involved the modification of piperidine derivatives, including this compound, which showed promising results in inhibiting tumor growth in vitro. The synthesized compounds were tested against various cancer cell lines, demonstrating significant cytotoxicity and selectivity towards malignant cells while sparing normal cells .

Inhibition of Enzymatic Activity

Another study focused on the compound's role as an inhibitor of specific enzymes involved in metabolic pathways related to cancer progression. The findings revealed that certain derivatives could effectively inhibit enzyme activity, thereby disrupting metabolic processes essential for tumor growth and survival .

Data Summary Table

| Application Area | Description | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Antimicrobial and neurological applications | Development of new antibiotics and treatments |

| Synthesis | Building block for bioactive compounds | Enhanced pharmacological properties |

| Targeted Drug Delivery | Utilization in drug delivery systems | Improved specificity and bioavailability |

| Case Study - Anticancer | Inhibition of tumor growth in vitro | Development of effective anticancer agents |

| Case Study - Enzymatic Inhibition | Disruption of metabolic pathways related to cancer progression | Novel therapeutic strategies against cancer |

Mechanism of Action

The mechanism of action of tert-butyl 4-(aminomethyl)-3-fluoro-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its binding affinity and the nature of the target. The pathways involved in its mechanism of action can include signal transduction, metabolic regulation, and cellular communication .

Comparison with Similar Compounds

Similar Compounds

Tert-butyl 4-(aminomethyl)piperidine-1-carboxylate: Lacks the fluorine and methyl groups, making it less versatile in certain applications.

Tert-butyl 4-(aminomethyl)-3-methylpiperidine-1-carboxylate: Similar structure but without the fluorine atom, which may affect its reactivity and binding properties.

Uniqueness

Tert-butyl 4-(aminomethyl)-3-fluoro-4-methylpiperidine-1-carboxylate is unique due to the presence of both fluorine and methyl groups on the piperidine ring. These substituents can significantly influence the compound’s chemical reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications .

Biological Activity

Tert-butyl 4-(aminomethyl)-3-fluoro-4-methylpiperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound exhibits significant potential in medicinal chemistry due to its unique structural features, including a tert-butyl ester group, an aminomethyl group, and a fluorinated methylpiperidine core. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and data tables.

- Molecular Formula : C12H23FN2O2

- Molecular Weight : 246.32 g/mol

- CAS Number : 1334416-43-1

The structure of this compound contributes to its reactivity and biological interactions. The presence of fluorine is particularly noteworthy as it can enhance metabolic stability and binding affinity in biological systems.

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic synthesis techniques. A common route includes:

- Formation of the Piperidine Ring : Cyclization reactions involving appropriate precursors.

- Introduction of Functional Groups : Substitution reactions to add aminomethyl, fluoro, and methyl groups.

- Esterification : Using tert-butyl alcohol to introduce the tert-butyl ester group.

These synthetic methods allow for modifications that can enhance biological activity or create derivatives with novel properties.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, potentially acting as an inhibitor or activator of certain enzymes or receptors. Research indicates that compounds with similar structures often interact with P-glycoprotein (P-gp), a key player in drug efflux mechanisms .

Case Studies and Research Findings

- Anticancer Activity : Analogues of piperidine derivatives have shown promising results in cancer therapy. For instance, compounds derived from similar structures have demonstrated cytotoxicity against various cancer cell lines, indicating potential therapeutic applications .

- ATPase Activity Modulation : In studies assessing the interaction with P-glycoprotein, compounds similar to this compound have been shown to stimulate ATPase activity, suggesting their role as substrates for P-gp . This modulation is crucial for understanding how such compounds can influence drug absorption and resistance mechanisms in cancer treatment.

Comparative Analysis

To better understand the uniqueness and potential applications of this compound, it is helpful to compare it with similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate | 620611-27-0 | Different substitution pattern on the piperidine ring |

| Tert-butyl 3-(aminomethyl)-3-fluoro-4-methylpiperidine-1-carboxylate | 2920428-23-3 | Similar structure but different positioning of functional groups |

| Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate | 11264435 | Chiral center introduces stereochemical diversity |

The unique combination of functional groups in this compound distinguishes it from these similar compounds, potentially influencing its specific interactions and applications .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Tert-butyl 4-(aminomethyl)-3-fluoro-4-methylpiperidine-1-carboxylate in laboratory settings?

- Methodological Answer : Laboratory handling requires respiratory protection (FFP2/N95 masks), nitrile gloves, and safety goggles to prevent inhalation, skin contact, or eye exposure. Ensure access to emergency eyewash stations and proper ventilation. Storage should be in a cool, dry environment, away from strong oxidizing agents .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the piperidine ring structure, fluorine substituents, and tert-butyl group. Mass spectrometry (MS) confirms molecular weight (e.g., expected [M+H]⁺ peak at 275.36 Da for analogs). Infrared (IR) spectroscopy identifies functional groups like the carbamate carbonyl (C=O stretch ~1700 cm⁻¹) .

Q. How can researchers optimize reaction conditions during synthesis to improve yields?

- Methodological Answer : Multi-step syntheses often involve cyclization reactions under inert atmospheres (e.g., nitrogen) and controlled temperatures (e.g., 130°C in DMSO for amide coupling). Catalytic agents like DIPEA (N,N-diisopropylethylamine) enhance nucleophilic substitution efficiency. Post-reaction purification via silica gel chromatography or recrystallization improves purity .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve structural ambiguities, and what are its limitations?

- Methodological Answer : SHELX programs (e.g., SHELXL) refine crystal structures by analyzing diffraction data to determine bond lengths, angles, and stereochemistry. However, challenges arise with low-resolution data (<1.0 Å) or twinned crystals, requiring manual adjustments. For fluorinated analogs, fluorine’s high electron density may cause artifacts, necessitating complementary NMR validation .

Q. What strategies address discrepancies between computational reactivity predictions and experimental data?

- Methodological Answer : Discrepancies often stem from solvent effects or transition-state inaccuracies. Hybrid approaches combining density functional theory (DFT) for electronic structure analysis and molecular dynamics (MD) for solvation modeling improve predictive accuracy. Experimental validation via kinetic studies (e.g., monitoring reaction intermediates via LC-MS) is critical .

Q. How can researchers determine if unexpected biological activity arises from stereochemistry or impurities?

- Methodological Answer : Chiral HPLC or capillary electrophoresis separates enantiomers to assess stereochemical contributions. Impurity profiling via high-resolution LC-MS identifies byproducts (e.g., de-fluorinated analogs). Biological assays with enantiomerically pure samples (≥99% ee) isolate stereochemical effects .

Q. Data Contradiction Analysis

Q. How should contradictory NMR data for structural confirmation be resolved?

- Methodological Answer : Contradictions in ¹H NMR splitting (e.g., unexpected coupling constants) may arise from dynamic effects like ring puckering in the piperidine moiety. Variable-temperature NMR (e.g., -40°C to 80°C) can freeze conformational changes. Comparative analysis with crystallographic data (e.g., bond distances from SHELX-refined structures) validates assignments .

Q. Synthesis and Characterization Table

Q. Key Considerations for Experimental Design

- Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis to isolate desired enantiomers, critical for structure-activity relationship (SAR) studies .

- Stability Testing : Monitor compound degradation under accelerated conditions (40°C/75% RH) via HPLC to establish shelf-life guidelines .

Properties

IUPAC Name |

tert-butyl 4-(aminomethyl)-3-fluoro-4-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23FN2O2/c1-11(2,3)17-10(16)15-6-5-12(4,8-14)9(13)7-15/h9H,5-8,14H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLNPSYMDOPAVFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1F)C(=O)OC(C)(C)C)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.